Cas no 641-91-8 (1,2,5-Trimethylnaphthalene)

1,2,5-Trimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene featuring three methyl groups at the 1, 2, and 5 positions. This compound is primarily used as an intermediate in organic synthesis and in the production of specialty chemicals. Its rigid aromatic structure and methyl substitutions contribute to its stability and utility in high-temperature applications. 1,2,5-Trimethylnaphthalene is also of interest in materials science for its potential role in liquid crystal and polymer formulations. The compound exhibits low solubility in water but is soluble in common organic solvents, facilitating its handling in industrial processes.
1,2,5-Trimethylnaphthalene structure
1,2,5-Trimethylnaphthalene structure
Product Name:1,2,5-Trimethylnaphthalene
CAS No:641-91-8
MF:C13H14
MW:170.250263690948
CID:530191
PubChem ID:69501
Update Time:2025-06-13

1,2,5-Trimethylnaphthalene Chemical and Physical Properties

Names and Identifiers

    • Naphthalene,1,2,5-trimethyl-
    • 1,2,5-TRIMETHYLNAPHTHALENE
    • 1,2,5-Trimethylnaphtalin
    • 1,2,5-trimethyl-naphthalene
    • 1,2,5-Trimethylnaphthalene500µg
    • 1,2,5-Trimethyl-naphthalin
    • 1,5,6-Trimethylnaphthalin
    • EINECS 211-379-9
    • Naphthalene,1,2,5-trimethyl
    • 1,2,5-Trimethylnaphthalene
    • Inchi: 1S/C13H14/c1-9-7-8-12-10(2)5-4-6-13(12)11(9)3/h4-8H,1-3H3
    • InChI Key: KTDQNLIDLMRHCJ-UHFFFAOYSA-N
    • SMILES: C12C=CC=C(C)C1=CC=C(C)C=2C

Computed Properties

  • Exact Mass: 170.11000
  • Monoisotopic Mass: 170.109550447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.0103
  • Melting Point: 33.5°C
  • Boiling Point: 269.91°C (estimate)
  • Refractive Index: 1.6093
  • PSA: 0.00000
  • LogP: 3.76500
  • Solubility: Soluble in ether and benzene

1,2,5-Trimethylnaphthalene Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1,2,5-Trimethylnaphthalene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T443065-1mg
1,2,5-Trimethylnaphthalene
641-91-8
1mg
$224.00 2023-05-17
TRC
T443065-5mg
1,2,5-Trimethylnaphthalene
641-91-8
5mg
$994.00 2023-05-17
TRC
T443065-10mg
1,2,5-Trimethylnaphthalene
641-91-8
10mg
$1745.00 2023-05-17
TRC
T443065-50mg
1,2,5-Trimethylnaphthalene
641-91-8
50mg
$ 9200.00 2023-09-05

1,2,5-Trimethylnaphthalene Related Literature

Additional information on 1,2,5-Trimethylnaphthalene

Recent Advances in the Study of 1,2,5-Trimethylnaphthalene (CAS: 641-91-8) in Chemical and Biomedical Research

1,2,5-Trimethylnaphthalene (CAS: 641-91-8) is a polycyclic aromatic hydrocarbon (PAH) that has garnered increasing attention in both chemical and biomedical research due to its unique structural properties and potential applications. Recent studies have explored its role in organic synthesis, environmental chemistry, and drug development, highlighting its versatility as a chemical intermediate and its biological significance. This research brief synthesizes the latest findings on 1,2,5-Trimethylnaphthalene, focusing on its synthesis, characterization, and emerging applications in the pharmaceutical and biomedical fields.

In the context of organic synthesis, 1,2,5-Trimethylnaphthalene serves as a valuable precursor for the development of more complex aromatic compounds. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility in the synthesis of functionalized naphthalene derivatives through catalytic C-H activation. The researchers employed palladium-based catalysts to achieve regioselective functionalization, opening new avenues for the design of novel materials and pharmaceuticals. The study also highlighted the compound's stability under various reaction conditions, making it a reliable building block for synthetic chemists.

Environmental research has also shed light on the behavior of 1,2,5-Trimethylnaphthalene in ecosystems. A recent investigation published in Environmental Science & Technology examined its degradation pathways in soil and water systems. The study revealed that microbial communities play a crucial role in the biodegradation of this compound, with certain bacterial strains capable of metabolizing it into less toxic intermediates. These findings are particularly relevant for environmental remediation efforts, as 1,2,5-Trimethylnaphthalene is often detected in industrial effluents and contaminated sites.

In the biomedical arena, 1,2,5-Trimethylnaphthalene has shown promise as a scaffold for drug discovery. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of derivatives with potential anti-inflammatory and anticancer activities. The researchers modified the core structure of 1,2,5-Trimethylnaphthalene to enhance its binding affinity for specific molecular targets, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Preliminary in vitro assays demonstrated significant inhibitory effects on cancer cell proliferation, suggesting its potential as a lead compound for further development.

Despite these advancements, challenges remain in the large-scale production and application of 1,2,5-Trimethylnaphthalene. Current synthesis methods often involve multi-step processes with moderate yields, prompting ongoing research into more efficient catalytic systems. Additionally, the compound's environmental persistence and potential toxicity necessitate further studies to assess its long-term impacts. Future research directions may include the development of greener synthesis routes, detailed mechanistic studies of its biological activity, and exploration of its applications in materials science.

In conclusion, 1,2,5-Trimethylnaphthalene (CAS: 641-91-8) represents a multifaceted compound with significant potential in chemical and biomedical research. Its versatility as a synthetic intermediate, coupled with its emerging biological activities, positions it as a valuable subject for continued investigation. As researchers uncover new applications and refine its synthesis and properties, this compound is poised to play an increasingly important role in advancing both fundamental science and applied technologies.

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